3-(Pyridin-4-yl)morpholine
Overview
Description
“3-(Pyridin-4-yl)morpholine” is a compound that consists of a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to “3-(Pyridin-4-yl)morpholine” has been reported in the literature. For example, new heterocyclic 1,2,3-triazenes were synthesized by diazotation of 3-aminopyridine followed by coupling with morpholine . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)morpholine” consists of a morpholine ring and a pyridine ring . The morpholine ring adopts a chair conformation . The double- and single-bond distances in the triazene chain are comparable for the two compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-4-yl)morpholine” include a molecular weight of 164.20 g/mol, a topological polar surface area of 25.4 Ų, and a complexity of 135 .Scientific Research Applications
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Pyrrolo[3,4-c]pyridine in Diabetes Treatment
- Application: Compounds containing the pyrrolo[3,4-c]pyridine scaffold may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Method: The study does not provide specific methods of application or experimental procedures .
- Results: The compounds were found to effectively reduce blood glucose levels .
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1,2,3-Triazenes in Various Applications
- Application: 1,2,3-Triazenes, which can be synthesized from pyridines, have been studied for their potential anticancer properties, used as a protecting group in natural product synthesis, incorporated into polymers and oligomer synthesis, and used to prepare heterocycles .
- Method: The review discusses the synthesis and reaction conditions of 1,2,3-triazene derivatives .
- Results: 1,2,3-Triazenes are some of the most important compounds proposed for electrochromic materials that change color in the presence of the missing light in response to electrochemical switching .
-
Indole Derivatives in Antiviral Activity
- Application: Indole derivatives have been reported as antiviral agents. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method: The study does not provide specific methods of application or experimental procedures .
- Results: The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
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Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine
- Application: This compound could potentially be used in various chemical reactions, although the specific applications are not detailed in the source .
- Method: The study does not provide specific methods of application or experimental procedures .
- Results: The compound was synthesized with a yield of 85% .
Future Directions
The future directions for research on “3-(Pyridin-4-yl)morpholine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in drug discovery and development could be explored .
properties
IUPAC Name |
3-pyridin-4-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIACFCCSSPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617954 | |
Record name | 3-(Pyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)morpholine | |
CAS RN |
143798-67-8 | |
Record name | 3-(Pyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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